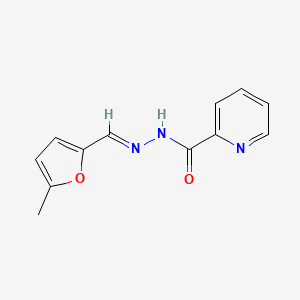
N,N'-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thioxanthene core and multiple methoxy groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) typically involves multi-step organic reactions. The process begins with the preparation of the thioxanthene core, followed by the introduction of the dioxido groups. The final step involves the attachment of the trimethoxybenzamide moieties. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido groups back to thioxanthene.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can regenerate the thioxanthene core.
Scientific Research Applications
N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The presence of methoxy groups enhances its ability to penetrate biological membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(ethane-1,2-diyl)bis(benzamides)
- N,N’-(hexane-1,6-diyl)bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide
Uniqueness
N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis(2,3,4-trimethoxybenzamide) stands out due to its unique thioxanthene core and multiple methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules.
Properties
Molecular Formula |
C33H32N2O10S |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
N-[10,10-dioxo-6-[(2,3,4-trimethoxybenzoyl)amino]-9H-thioxanthen-3-yl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C33H32N2O10S/c1-40-24-13-11-22(28(42-3)30(24)44-5)32(36)34-20-9-7-18-15-19-8-10-21(17-27(19)46(38,39)26(18)16-20)35-33(37)23-12-14-25(41-2)31(45-6)29(23)43-4/h7-14,16-17H,15H2,1-6H3,(H,34,36)(H,35,37) |
InChI Key |
BZBNUTKKLIPQHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CC4=C(S3(=O)=O)C=C(C=C4)NC(=O)C5=C(C(=C(C=C5)OC)OC)OC)C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-isobutylphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664921.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11664925.png)
![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11664936.png)
methanone](/img/structure/B11664939.png)
![N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11664940.png)
![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664965.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)
![6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)
![3-(4-fluorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664994.png)
![4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11665007.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11665014.png)
